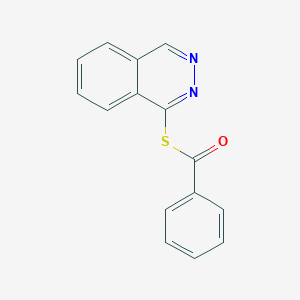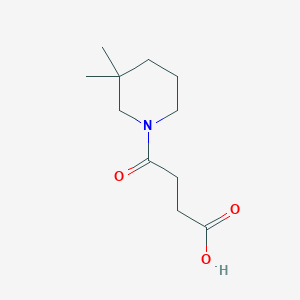
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide, also known as BM212, is a chemical compound that has shown promising results as a potential therapeutic agent. This compound has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, there are also limitations to its use. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood. Additionally, the synthesis of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be time-consuming and expensive, limiting its accessibility to some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide's effects on the gut microbiome, as it has been shown to have antibacterial properties. Additionally, further studies are needed to fully understand the safety and efficacy of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide in clinical settings.
Synthesemethoden
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a modified version of the Huisgen cycloaddition reaction. This involves the reaction of an alkyne and an azide to form a 1,2,3-triazole ring. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide is synthesized by reacting an alkyne with an azide in the presence of a copper catalyst. The resulting product is then subjected to further reactions to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-5-10-9(12)8-6-7(2)11-13-8/h1,6H,4-5H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJFAQRGFNIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

